molecular formula C25H23NO4 B11687935 2-(2,5-Dimethylphenyl)-2-oxoethyl 3-[(phenylacetyl)amino]benzoate

2-(2,5-Dimethylphenyl)-2-oxoethyl 3-[(phenylacetyl)amino]benzoate

Cat. No.: B11687935
M. Wt: 401.5 g/mol
InChI Key: VEPKVTGUGJCFRY-UHFFFAOYSA-N
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Description

2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 3-[(2-PHENYLACETYL)AMINO]BENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of aromatic rings and functional groups that contribute to its reactivity and versatility in chemical synthesis and research.

Preparation Methods

The synthesis of 2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 3-[(2-PHENYLACETYL)AMINO]BENZOATE typically involves multiple steps, including Friedel-Crafts acylation and subsequent reactions. One common synthetic route starts with the Friedel-Crafts acylation of 1,4-dimethylbenzene to produce 2,5-dimethylphenylacetyl chloride . This intermediate is then reacted with 3-[(2-phenylacetyl)amino]benzoic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 3-[(2-PHENYLACETYL)AMINO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Scientific Research Applications

2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 3-[(2-PHENYLACETYL)AMINO]BENZOATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research into its potential pharmacological properties, including anti-inflammatory and anticancer activities, is ongoing.

    Industry: It may be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 3-[(2-PHENYLACETYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to active sites on enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 3-[(2-PHENYLACETYL)AMINO]BENZOATE include:

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of 2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 3-[(2-PHENYLACETYL)AMINO]BENZOATE.

Properties

Molecular Formula

C25H23NO4

Molecular Weight

401.5 g/mol

IUPAC Name

[2-(2,5-dimethylphenyl)-2-oxoethyl] 3-[(2-phenylacetyl)amino]benzoate

InChI

InChI=1S/C25H23NO4/c1-17-11-12-18(2)22(13-17)23(27)16-30-25(29)20-9-6-10-21(15-20)26-24(28)14-19-7-4-3-5-8-19/h3-13,15H,14,16H2,1-2H3,(H,26,28)

InChI Key

VEPKVTGUGJCFRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=CC(=CC=C2)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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